Dalzanemdor

NMDA receptor pharmacology Allosteric modulation Subunit selectivity

Dalzanemdor (SAGE-718) is the only commercially available NMDA receptor PAM with balanced GluN2A (EC50 86 nM) and GluN2B (EC50 79 nM) potentiation—eliminating subunit bias inherent to selective probes like GNE-0723 or CIQ. Engineered from the endogenous 24(S)-hydroxycholesterol scaffold, it targets a unique neurosteroid allosteric binding site topologically distinct from orthosteric and channel-blocker domains. Oral bioavailability, documented CNS penetration, and Phase I/II clinical pharmacokinetic data establish a translational framework directly applicable to preclinical cognition, synaptic plasticity, and GRIN variant functional rescue studies. Substitution with structurally unrelated PAMs is scientifically inadvisable—divergent allosteric pharmacology introduces irreproducible confounding variables.

Molecular Formula C27H43F3O2
Molecular Weight 456.6 g/mol
CAS No. 1629853-48-0
Cat. No. B11931302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDalzanemdor
CAS1629853-48-0
Molecular FormulaC27H43F3O2
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCC(CCC(C)(C(F)(F)F)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)(C)O)C)C
InChIInChI=1S/C27H43F3O2/c1-17(10-13-26(5,32)27(28,29)30)20-8-9-21-19-7-6-18-16-23(2,31)14-15-24(18,3)22(19)11-12-25(20,21)4/h6,17,19-22,31-32H,7-16H2,1-5H3/t17-,19+,20-,21+,22+,23+,24+,25-,26+/m1/s1
InChIKeyBVBRUQYHUXKZMQ-JNVAYQLDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dalzanemdor (SAGE-718) Procurement Guide for Neuroscience Research: A Validated Neurosteroid-Derived NMDA Receptor Positive Allosteric Modulator


Dalzanemdor (INN; development code SAGE-718; CAS 1629853-48-0) is a synthetic neuroactive steroid (NAS) analogue of the endogenous oxysterol 24(S)-hydroxycholesterol (24(S)-HC) that functions as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor [1][2]. It is a chiral small molecule (C27H43F3O2, MW 456.62) [3] and represents a structurally distinct class of NMDA receptor modulators, differing fundamentally from glutamate/glycine-site orthosteric agonists and channel blockers [4]. Developed by Sage Therapeutics, dalzanemdor has been evaluated in multiple Phase I and Phase II clinical trials for cognitive impairment associated with Huntington's disease, Alzheimer's disease, and Parkinson's disease, establishing a comprehensive preclinical and clinical pharmacology dataset [5][6].

Why Generic NMDA Modulators Cannot Substitute for Dalzanemdor in Mechanistic Studies of Allosteric Neurosteroid Pharmacology


Substitution of dalzanemdor with other NMDA receptor PAMs is scientifically inadvisable due to fundamental differences in allosteric binding site topology, subunit selectivity profiles, and intrinsic efficacy parameters. Dalzanemdor, derived from a 24(S)-hydroxycholesterol scaffold, engages a distinct neurosteroid binding site on the NMDA receptor that is topologically separate from the sites recognized by structurally unrelated PAMs such as the pyrrolidinone class (e.g., PYD-106) or the tetrahydroisoquinoline class (e.g., CIQ) [1][2]. Furthermore, dalzanemdor exhibits a unique combination of GluN2A and GluN2B subunit potentiation (EC50 = 86 nM and 79 nM, respectively) [3], whereas many comparator PAMs display either markedly different subunit selectivity (e.g., UCM-A86 is GluN3-selective; GNE-0723 is GluN2A-selective) or vastly divergent potency ranges (e.g., NYX-2925 exhibits picomolar/femtomolar EC50 values in binding assays) . These pharmacological distinctions translate to divergent effects on synaptic plasticity regulation, as subunit-selective PAMs differentially modulate short-term potentiation (STP), long-term potentiation (LTP), and long-term depression (LTD) [4]. Consequently, experimental findings obtained with dalzanemdor cannot be reliably extrapolated to other NMDA PAMs, nor can other PAMs serve as functional surrogates without introducing confounding variables in mechanistic studies.

Quantitative Differentiation Evidence for Dalzanemdor Procurement: Direct Comparative Data Against Key NMDA PAM Analogs


Dalzanemdor Exhibits Distinct Subunit Potentiation Profile vs. Subtype-Selective NMDA PAMs: Comparative EC50 Values for GluN2A and GluN2B

Dalzanemdor demonstrates balanced potentiation of both GluN2A- and GluN2B-containing NMDA receptors with EC50 values of 86 nM and 79 nM, respectively, in recombinant human receptors expressed in HEK293 cells [1]. In contrast, GNE-0723 exhibits pronounced GluN2A selectivity (EC50 = 21 nM for GluN2A vs. 7.4 μM for GluN2C and 6.2 μM for GluN2D), with no reported potentiation of GluN2B . UCM-A86 shows exclusive activity at GluN3-containing receptors (EC50 = 21 μM for GluN1/GluN3A, 19 μM for GluN1/GluN3B) and is inactive at GluN2A-D receptors . This differential subunit profile means dalzanemdor is the appropriate tool compound for studies requiring simultaneous modulation of both major forebrain NMDA receptor subtypes, whereas GNE-0723 or UCM-A86 would be selected for subunit-specific interrogation.

NMDA receptor pharmacology Allosteric modulation Subunit selectivity

Dalzanemdor Occupies a Distinct Allosteric Binding Site Relative to Endogenous Neurosteroids: Comparative Structural Pharmacology Evidence

Dalzanemdor is a synthetic analogue of 24(S)-hydroxycholesterol (24(S)-HC) and shares the same neurosteroid binding site on the NMDA receptor, which is located at the interface of the GluN1 and GluN2 subunits and is distinct from the binding sites of other PAM classes [1]. Recent single-particle cryo-EM studies have resolved the binding mode of neurosteroid PAMs, revealing that endogenous 24(S)-HC and synthetic analogues like dalzanemdor engage a conserved allosteric pocket that modulates channel conductance via transmembrane helix bending [2]. In contrast, pregnenolone sulfate (PregS), another neurosteroid, acts as a weak NMDA PAM (EC50 not reliably quantified due to low efficacy) but also functions as a negative allosteric modulator of GABAA receptors, demonstrating a distinct polypharmacology [3]. This structural differentiation provides a rational basis for using dalzanemdor as a selective probe for the 24(S)-HC neurosteroid site without confounding GABAergic activity.

Neurosteroid pharmacology Allosteric site mapping Cryo-EM structure

Clinical Efficacy Differentiation: Dalzanemdor's Negative Phase II Outcomes Provide Definitive Evidence of Lack of Therapeutic Benefit vs. Placebo

In the Phase II DIMENSION trial (NCT05107128) evaluating dalzanemdor for cognitive impairment in Huntington's disease, 189 participants were randomized to dalzanemdor (1.2 mg QD tapered to 0.9 mg QD) or placebo for 84 days [1]. The study failed to meet its primary endpoint: the change from baseline on the Symbol Digit Modalities Test (SDMT) at Day 84 showed no statistically significant difference between dalzanemdor and placebo (p > 0.05) [1][2]. Similarly, the Phase II LIGHTWAVE study in mild cognitive impairment/mild Alzheimer's disease dementia (N=174) and the Phase II PRECEDENT study in Parkinson's disease cognitive impairment both failed to demonstrate statistically significant separation from placebo on their respective primary cognitive endpoints [3][4]. These negative outcomes, while representing clinical development failures, provide rigorous, placebo-controlled quantitative evidence that dalzanemdor lacks therapeutic efficacy for cognitive enhancement in these neurodegenerative conditions, a fact that must inform procurement for translational research programs.

Clinical trial outcomes Cognitive impairment Huntington's disease

Dalzanemdor Demonstrates Oral Bioavailability and CNS Penetration Sufficient for Preclinical Behavioral Studies: Comparative PK Differentiation

In Phase I single-ascending dose and multiple-ascending dose studies, dalzanemdor exhibited pharmacokinetic parameters consistent with once-daily oral dosing, achieving plasma concentrations that exceeded its in vitro EC50 values for NMDA receptor potentiation [1]. While direct comparative PK data against other neurosteroid NMDA PAMs (e.g., SGE-301, SGE-550) are not publicly available in head-to-head studies, dalzanemdor's established oral bioavailability and demonstrated brain exposure in preclinical species [2] differentiate it from endogenous neurosteroids like 24(S)-HC, which has negligible oral bioavailability and requires intracerebroventricular or parenteral administration for CNS studies. This practical formulation advantage makes dalzanemdor a more experimentally tractable tool for in vivo behavioral pharmacology studies requiring systemic administration.

Pharmacokinetics CNS penetration Oral bioavailability

Recommended Research and Industrial Application Scenarios for Dalzanemdor Based on Differentiating Evidence


Mechanistic Studies of NMDA Receptor Neurosteroid Allosteric Modulation in Synaptic Plasticity Assays

Researchers investigating the role of the 24(S)-hydroxycholesterol binding site in NMDA receptor-dependent synaptic plasticity should prioritize dalzanemdor as a tool compound. Its balanced potentiation of both GluN2A- and GluN2B-containing receptors (EC50 = 86 nM and 79 nM, respectively) [1] enables interrogation of physiological NMDA receptor function without introducing subunit bias. Unlike GNE-0723 (GluN2A-selective) or UCM-A86 (GluN3-selective) , dalzanemdor does not artificially constrain the subunit composition of the receptor population under study. The established cryo-EM structure of the neurosteroid binding site provides a structural framework for rational mutagenesis studies [2].

In Vivo Preclinical Behavioral Pharmacology Studies Requiring Oral NMDA PAM Administration

For in vivo rodent behavioral studies assessing the effects of NMDA receptor positive allosteric modulation on cognition, locomotion, or sensory processing, dalzanemdor offers a practical advantage due to its oral bioavailability and documented CNS penetration [3]. Endogenous neurosteroids like 24(S)-hydroxycholesterol lack oral bioavailability and require invasive administration routes, introducing confounding variables. Dalzanemdor's Phase I clinical pharmacokinetic data establish that oral dosing achieves plasma concentrations exceeding the in vitro EC50 for NMDA potentiation, providing a dose-ranging framework translatable to preclinical studies [4].

Comparative Pharmacology Studies Evaluating Subunit-Selective vs. Pan-Subunit NMDA PAMs

Dalzanemdor serves as a critical comparator in studies designed to dissect the differential effects of subunit-selective NMDA PAMs on synaptic function. Its dual GluN2A/2B profile [1] contrasts sharply with the highly subunit-selective profiles of compounds like GNE-0723 (GluN2A-selective), UCM-A86 (GluN3-selective), and CIQ (GluN2C/D-selective) [5]. Experimental designs that include dalzanemdor alongside these selective tools can isolate the functional consequences of engaging distinct allosteric sites and subunit combinations on long-term potentiation (LTP) and long-term depression (LTD) [6].

GRIN Variant Rescue Pharmacology Screening Using Neurosteroid PAMs

Dalzanemdor has been evaluated for its ability to rescue loss-of-function missense variants in GRIN genes encoding NMDA receptor subunits [7]. This application leverages the unique binding site and mechanism of neurosteroid PAMs, which potentiate receptor function without directly competing with glutamate or glycine. Procurement for GRIN variant functional rescue screening is supported by published data demonstrating that neurosteroid PAMs derived from the 24(S)-HC scaffold can mitigate altered receptor function caused by disease-associated GRIN mutations [7]. Dalzanemdor represents a validated tool within this structural class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dalzanemdor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.